molecular formula C11H16O2 B13713554 2-Hydroxyspiro[5.5]undec-2-en-4-one CAS No. 61733-79-7

2-Hydroxyspiro[5.5]undec-2-en-4-one

Cat. No.: B13713554
CAS No.: 61733-79-7
M. Wt: 180.24 g/mol
InChI Key: QLXXMQIQECQMEO-UHFFFAOYSA-N
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Description

2-Hydroxyspiro[55]undec-2-en-4-one is a spirocyclic compound characterized by a unique structural motif where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyspiro[5.5]undec-2-en-4-one typically involves multicomponent reactions. One common method includes the condensation of dimedone, acetoacetic ester, and allylamine under specific conditions . The reaction proceeds through a cascade carbocyclization mechanism, leading to the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyspiro[5.5]undec-2-en-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

2-Hydroxyspiro[5.5]undec-2-en-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Hydroxyspiro[5.5]undec-2-en-4-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. This makes the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyspiro[5.5]undec-2-en-4-one is unique due to its specific hydroxyl and spirocyclic structure, which provides distinct chemical reactivity and biological activity compared to other spirocyclic compounds.

Properties

CAS No.

61733-79-7

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-hydroxyspiro[5.5]undec-2-en-4-one

InChI

InChI=1S/C11H16O2/c12-9-6-10(13)8-11(7-9)4-2-1-3-5-11/h6,12H,1-5,7-8H2

InChI Key

QLXXMQIQECQMEO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=CC(=O)C2)O

Origin of Product

United States

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